
Methyl 5-acetoxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-methyl 5-acetoxyhexanoate, also known as methyl hexanoate, 5-acetoxy, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group (+/-)-methyl 5-acetoxyhexanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa) (+/-)-methyl 5-acetoxyhexanoate has been primarily detected in urine. Within the cell, (+/-)-methyl 5-acetoxyhexanoate is primarily located in the cytoplasm (+/-)-methyl 5-acetoxyhexanoate has a fruity taste.
Scientific Research Applications
Rheological and Dielectric Studies : A study on 5-methyl-3-heptanol, a monohydroxy alcohol, used rheology and dielectric spectroscopy to explore its relaxational behavior. This research provides insights into the properties of similar molecular structures (Gainaru et al., 2014).
Metabolic Studies in Non-Ketotic Dicarboxylic Aciduria : Investigation of urinary 5-hydroxyhexanoic acid, relevant to the study of Methyl 5-acetoxyhexanoate, revealed important insights into fatty acid metabolism, particularly in patients with specific metabolic disorders (Kamerling et al., 1982).
Cyclization and Biogenetic Significance : Research on 3,5,7-trioxo-7-phenylheptanoic acid, which shares structural similarities with Methyl 5-acetoxyhexanoate, focused on its cyclization to form δ-lactones, a process of biogenetic significance (Harris & Harris, 1969).
Radiolabeling and Neuroprotection Studies : Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was explored as a potential neuroprotective drug, highlighting the importance of such compounds in neuroscientific research (Yu et al., 2003).
Neurotoxicity Studies : The metabolites of Methyl n-butyl ketone and n-hexane, which are structurally related to Methyl 5-acetoxyhexanoate, were studied for their neurotoxicity, contributing to our understanding of occupational health risks (Krasavage et al., 1980).
Synthesis and Applications in Drug Development : Optically active methyl 6-oxo-3,5- syn -isopropylidenedioxyhexanoate, related to Methyl 5-acetoxyhexanoate, was synthesized and studied as a potent HMG Co-A reductase inhibitor, demonstrating its potential in pharmaceutical applications (Minami & Hiyama, 1992).
Synthesis and Biological Activities of Related Compounds : Methyl 1-(5-methyl isoxazol-3-oxy acetoxy) alkyl methyl phosphinates, structurally similar to Methyl 5-acetoxyhexanoate, were synthesized and evaluated for their plant growth regulatory and herbicidal activities, highlighting the compound's relevance in agriculture (He et al., 2002).
Fragrance Compound Synthesis : Ethyl 6-acetoxyhexanoate, structurally related to Methyl 5-acetoxyhexanoate, was synthesized in a study focusing on its application in fragrance, demonstrating the compound's utility in the commercial industry (McCullagh & Hirakis, 2017).
properties
CAS RN |
35234-22-1 |
|---|---|
Product Name |
Methyl 5-acetoxyhexanoate |
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 5-acetyloxyhexanoate |
InChI |
InChI=1S/C9H16O4/c1-7(13-8(2)10)5-4-6-9(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
XZGQJRXRXRYNRI-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=O)OC)OC(=O)C |
Canonical SMILES |
CC(CCCC(=O)OC)OC(=O)C |
density |
1.017-1.027 |
Other CAS RN |
35234-22-1 |
physical_description |
Clear, colourless liquid; Fruity aroma |
solubility |
Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Hydroxyethyl)amino]propanoic acid](/img/structure/B1617800.png)
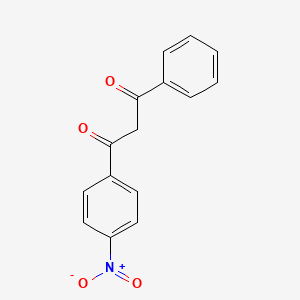


![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1617806.png)
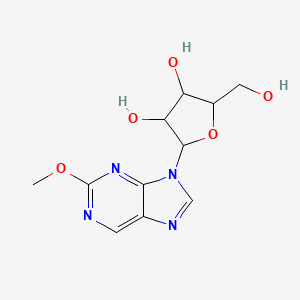
![Ethyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B1617810.png)
![N-[4-(4-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B1617811.png)

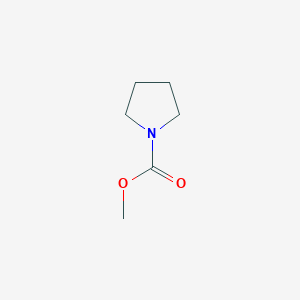
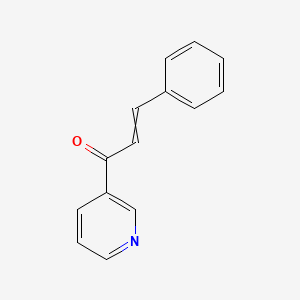

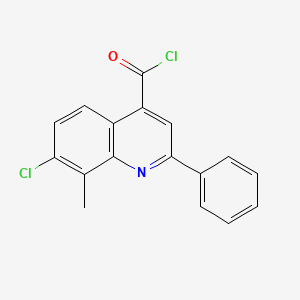
![N-[(R)-4-phosphopantothenoyl]-L-cysteine](/img/structure/B1617822.png)